1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea

Beschreibung

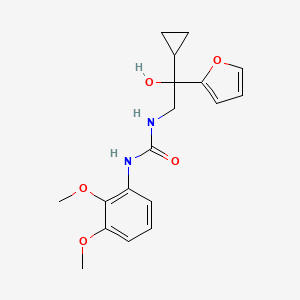

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative characterized by a multifunctional structure. The molecule features:

- A 2,3-dimethoxyphenyl group, contributing aromaticity and electron-donating methoxy substituents.

- A cyclopropyl-furan-hydroxyethyl side chain, which introduces steric constraints, hydrogen-bonding capacity (via the hydroxyl group), and π-system interactions (via the furan ring).

- A urea backbone, enabling hydrogen-bond donor/acceptor properties critical for molecular recognition in biological or material systems.

Eigenschaften

IUPAC Name |

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-23-14-6-3-5-13(16(14)24-2)20-17(21)19-11-18(22,12-8-9-12)15-7-4-10-25-15/h3-7,10,12,22H,8-9,11H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXBXNNRZXZWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC(C2CC2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the cyclopropyl-furan intermediate: This step might involve the cyclopropanation of a furan derivative.

Hydroxylation: Introduction of the hydroxyethyl group through a hydroxylation reaction.

Urea formation: The final step could involve the reaction of the intermediate with a dimethoxyphenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The urea group can be reduced to form amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the urea group would yield primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- Biological Relevance : Urea derivatives are often explored as kinase inhibitors or enzyme modulators. The target compound’s dimethoxyphenyl and furan motifs align with pharmacophores seen in anticancer agents .

- Data Gaps : Experimental data (e.g., melting point, solubility, bioactivity) for the target compound are absent in the evidence, necessitating further characterization.

Biologische Aktivität

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a cyclopropyl ring, a furan moiety, and a urea functional group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 350.38 g/mol. The structural complexity suggests various potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropyl-Furan Intermediate : Cyclopropyl bromide reacts with furan in the presence of a base (e.g., sodium hydride).

- Hydroxyethylation : The intermediate undergoes reaction with ethylene oxide to introduce the hydroxyethyl group.

- Urea Formation : The hydroxyethyl intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate to form the final urea compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows it to form hydrogen bonds and hydrophobic interactions, potentially modulating enzyme activity or altering receptor signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antitumor Activity : Compounds with similar urea functionalities have been studied for their antitumor properties, often through mechanisms involving DNA cross-linking and disruption of cellular processes .

- Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic effects in diseases such as cancer and inflammation .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- Anticancer Activity : A study on hydroxylated chloroethylnitrosoureas showed that structural modifications significantly affect their antitumor activity and toxicity profiles. This suggests that similar modifications in our compound could yield promising results in cancer therapy .

- Enzyme Interaction Studies : Research has demonstrated that compounds featuring furan and urea moieties can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders .

Data Table: Comparative Biological Activities

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

The multi-step synthesis involves:

- Step 1: Formation of the cyclopropyl-furan intermediate via nucleophilic substitution (e.g., cyclopropyl bromide with furan derivatives using NaH as a base) .

- Step 2: Hydroxyethyl group introduction via epoxide ring-opening or ketone reduction.

- Step 3: Urea bond formation between the intermediate and 2,3-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C).

Optimization Strategies:

- Vary catalysts (e.g., transition metals for cross-coupling) and solvents (DMF vs. THF) to enhance reaction efficiency.

- Use chromatographic purification (e.g., flash chromatography with silica gel) or recrystallization (ethanol/water) to isolate high-purity products .

Basic: What techniques are recommended for structural characterization?

Methodological Answer:

- Spectroscopy:

- NMR (1H, 13C, 2D-COSY) to confirm regiochemistry of the cyclopropyl and furan groups.

- FT-IR to verify urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl O-H bands (~3200–3600 cm⁻¹).

- X-ray Crystallography:

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with known sensitivity to urea derivatives (e.g., kinase inhibitors, GPCRs).

- Assays:

- In vitro enzyme inhibition (e.g., fluorescence-based assays for IC50 determination).

- Cell viability assays (MTT or ATP-luciferase) to assess antiproliferative effects .

- Controls: Include structurally analogous compounds (e.g., methyl/ethyl-substituted ureas) to benchmark activity .

Advanced: How can structure-activity relationship (SAR) studies be conducted to evaluate substituent effects?

Methodological Answer:

- Substituent Variation:

- Replace cyclopropyl with larger rings (e.g., cyclohexyl) to probe steric effects.

- Modify methoxy groups on the phenyl ring (e.g., -OCH3 vs. -CF3) to assess electronic contributions .

- Biological Testing:

Advanced: How should contradictory biological data (e.g., varying IC50 values across assays) be resolved?

Methodological Answer:

- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding kinetics vs. enzymatic assays).

- Solubility Checks: Measure solubility in assay buffers (e.g., DMSO tolerance <1%) to rule out aggregation artifacts.

- Metabolic Stability: Test compound integrity in liver microsomes to identify degradation products .

Advanced: What strategies address poor aqueous solubility during in vivo studies?

Methodological Answer:

- Formulation: Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin-based carriers.

- Prodrug Design: Introduce phosphate or ester groups to the hydroxyethyl moiety for enhanced solubility .

- Structural Analogs: Synthesize sulfonate or quaternary ammonium salts of the parent compound .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

- Docking Workflow:

- Prepare the compound’s 3D structure (e.g., Gaussian for DFT optimization).

- Simulate binding to target proteins (e.g., kinases) using Glide or GROMACS.

- MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).

- Pharmacophore Mapping: Identify critical H-bond donors (urea NH) and hydrophobic regions (cyclopropyl/furan) .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

Methodological Answer:

- Challenges:

- Disorder in the cyclopropyl or furan groups due to flexibility.

- Weak diffraction (e.g., crystals with high solvent content).

- Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.